molecular formula C20H26N2O3S2 B2831660 N-cyclohexyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide CAS No. 941875-00-9

N-cyclohexyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2831660
CAS No.: 941875-00-9
M. Wt: 406.56
InChI Key: AUGBBFUKLIZSSA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a synthetic small molecule characterized by a thiazole core substituted with a thioether-linked 3,5-dimethoxybenzyl group and an acetamide moiety bearing a cyclohexyl substituent. The 3,5-dimethoxybenzyl group is critical for lipophilic interactions, while the thiazole ring and acetamide backbone contribute to hydrogen bonding and conformational stability.

Properties

IUPAC Name

N-cyclohexyl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-24-17-8-14(9-18(11-17)25-2)12-26-20-22-16(13-27-20)10-19(23)21-15-6-4-3-5-7-15/h8-9,11,13,15H,3-7,10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGBBFUKLIZSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dimethoxybenzyl chloride with thioamide to form the thioether, which is then cyclized with α-bromoacetylcyclohexane under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions to yield a dihydrothiazole derivative.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted benzyl thioether derivatives.

Scientific Research Applications

N-cyclohexyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity by generating reactive intermediates that can modify biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between N-cyclohexyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide and related compounds:

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Purity / Synthesis Yield Reference
Target Compound Thiazole-acetamide 3,5-Dimethoxybenzyl (thioether), Cyclohexyl TLR4 agonist (enhanced adjuvant activity) Not explicitly reported
1Z105 (C25H26N4O2S) Pyrimido[5,4-b]indole-thioacetamide Phenyl, 5-methyl TLR4 ligand (moderate potency) ≥95%
2B182C (C29H28N4O3S) Pyrimido[5,4-b]indole-thioacetamide 8-(Furan-2-yl), phenyl High-potency TLR4 agonist ≥95%
Compound 19 Dihydropyrimidin-thioacetamide 3,5-Dimethoxyphenyl, trifluoromethyl-benzothiazole CK1 inhibitor (kinase selectivity) Not reported
3h (2-cyano-N-(3,5-dimethoxybenzyl)acetamide) Cyanoacetamide 3,5-Dimethoxybenzyl (direct linkage) Intermediate in synthesis Confirmed via NMR/MS

Key Observations

Substituent Impact on TLR4 Activity :

  • The target compound’s 3,5-dimethoxybenzyl-thioether group likely enhances TLR4 binding compared to 1Z105 , which lacks this moiety. The furan substitution in 2B182C further amplifies potency, suggesting that electron-rich aromatic groups improve receptor interaction .
  • The cyclohexyl group in the target compound may enhance metabolic stability over smaller alkyl or aryl substituents (e.g., bromophenyl in compounds ).

Role of the Thiazole Core :

  • The thiazole ring in the target compound differs from the pyrimidoindole core in 1Z105 and 2B182C . Thiazoles are associated with improved solubility and reduced steric hindrance compared to fused heterocycles .

Synthetic Intermediates: Compound 3h shares the 3,5-dimethoxybenzyl group but replaces the thiazole-thioacetamide with a cyanoacetamide group. This highlights the importance of the thioether linkage for TLR4 activity, as 3h is reported only as a synthetic intermediate .

Kinase Inhibition vs. TLR4 Activation: Compound 19 () contains a trifluoromethyl-benzothiazole group linked to a dihydropyrimidin scaffold, demonstrating selectivity for CK1 kinases. This contrasts with the target compound’s TLR4 focus, underscoring how minor structural changes redirect biological targets .

Research Findings and Trends

  • Purity and Synthesis : Most analogs (e.g., compounds ) are synthesized with ≥95% purity, suggesting robust protocols for thioacetamide derivatives.
  • SAR Insights : Bromine substitutions (e.g., 25 and 27 in ) improve halogen bonding but may increase toxicity compared to methoxy groups.
  • Computational Validation : Tools like SHELXL ( ) and structure-validation methods ( ) ensure accurate crystallographic data for these compounds, critical for SAR studies.

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